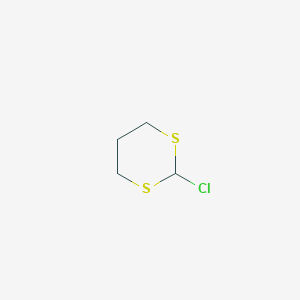

2-Chloro-1,3-dithiane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-chloro-1,3-dithiane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClS2/c5-4-6-2-1-3-7-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPVIYKRQVDIGOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(SC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30491326 | |

| Record name | 2-Chloro-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57529-04-1 | |

| Record name | 2-Chloro-1,3-dithiane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30491326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学研究应用

Dithioacetalization Reactions

Aldehyde Protection

2-Chloro-1,3-dithiane is frequently employed in the dithioacetalization of aldehydes. A notable study demonstrated that using an iron catalyst allows for efficient dithioacetalization under mild conditions, yielding 1,3-dithianes in good to excellent yields. This method showcases the compound's effectiveness as a protective group for aldehydes, which can be crucial in multi-step synthetic processes .

Alcohol-Mediated Dithioacetalization

Another innovative application involves an alcohol-mediated dithioacetalization process that directly converts unactivated alkynes into Markovnikov-selective 1,3-dithianes. This method benefits from mild reaction conditions and high selectivity, making it a valuable tool for synthesizing complex molecules .

Synthesis of Dithianes

Catalytic Processes

The catalytic use of this compound has been explored extensively. For instance, studies have shown that catalytic amounts of yttrium triflate can facilitate the conversion of carbonyl compounds into their corresponding dithiane derivatives with high chemoselectivity . This versatility allows chemists to protect sensitive functional groups effectively.

Reactions with Carbon Nucleophiles

Research has indicated that this compound can react with various carbon nucleophiles, enabling the introduction of primary and secondary alkyl groups at the C-2 position of dithianes. This reaction can be achieved using Grignard reagents, expanding the scope of synthetic applications for this compound .

Case Study 1: Fe-Catalyzed Dithioacetalization

In a study conducted by Lai et al., the authors demonstrated the efficiency of iron-catalyzed dithioacetalization using this compound. The reaction conditions were optimized to yield 1,3-dithianes from various aldehydes with minimal side reactions. The results highlighted not only the utility of this compound but also its potential for scalability in industrial applications .

Case Study 2: Alcohol-Mediated Synthesis

Another significant advancement was reported in a study focusing on alcohol-mediated dithioacetalization. The researchers successfully synthesized Markovnikov-selective dithianes from unactivated alkynes using this compound under mild conditions. The methodology provided high yields and selectivity, reinforcing the compound's role as a key reagent in synthetic organic chemistry .

Summary of Findings

The applications of this compound span various aspects of organic synthesis:

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via an ionic dissociation mechanism, wherein NCS generates a chlorinating agent (e.g., Cl⁺) in the presence of acidic media. The 1,3-dithiane substrate undergoes electrophilic attack at the sulfur-stabilized 2-position, resulting in the formation of this compound and succinimide as a byproduct. Key reaction parameters include:

-

Solvent : Dichloromethane or 1,2-dichloroethane, which stabilize the ionic intermediates.

-

Temperature : Reactions are typically conducted at 45–80°C to balance reaction rate and selectivity.

-

Catalyst : Lewis acids such as FeCl₃ or AlCl₃ enhance the electrophilicity of NCS, achieving yields exceeding 85% in optimized conditions.

Arai and Oki reported that the dissociation of this compound into a polythianyl cation and chloride anion is solvent-dependent, with polar aprotic solvents favoring ionic intermediates. This mechanistic nuance underscores the importance of solvent selection in minimizing side reactions.

Alternative Synthetic Routes

While chlorination with NCS remains the benchmark, alternative methods have been explored to address scalability and safety concerns.

Direct Chlorination with Molecular Chlorine

Early attempts employed gaseous Cl₂ for chlorination, but this method suffered from poor regioselectivity and over-chlorination byproducts. Modern adaptations use controlled Cl₂ flow in the presence of radical inhibitors, though yields remain suboptimal (50–60%) compared to NCS-based protocols.

Analytical and Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇ClS₂ | |

| Molecular Weight | 154.68 g/mol | |

| NMR (CDCl₃) | δ 3.15 (m, 4H, S–CH₂–S), 1.95 (s, 3H, CH₃) | |

| NMR | δ 45.2 (CH₂), 30.1 (CH₃), 72.4 (C–Cl) |

The solvent-dependent NMR shifts observed by Arai and Oki corroborate the compound’s propensity for ionic dissociation, particularly in polar solvents like DMSO.

Industrial-Scale Considerations

Patent CN104710404A exemplifies the industrial relevance of this compound, utilizing it as a precursor for substituted dithiane derivatives. While the patent focuses on downstream applications, its synthetic protocols assume the commercial availability of this compound, implying established large-scale production methods. Key industrial optimizations include:

常见问题

Basic Questions

Q. What are the most efficient synthetic routes for preparing 2-Chloro-1,3-dithiane in academic laboratories?

- Methodological Answer : The Fe-catalyzed dithioacetalization of aldehydes with this compound is a widely used method. This approach employs 15 mol% iron catalyst under mild conditions (room temperature, inert atmosphere) to achieve yields of 70–95%. The reaction avoids harsh reagents and is compatible with diverse aldehyde substrates, including aromatic and aliphatic derivatives . Alternative methods include chlorination of 1,3-dithiane using N-chlorosuccinimide (NCS), which proceeds via radical intermediates and requires anhydrous solvents like dichloromethane .

Q. How is this compound characterized analytically to confirm purity and structure?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : and NMR are used to confirm the dithiane ring structure and chlorine substitution. Solvent-dependent shifts (e.g., in DMSO vs. CDCl) can indicate ionic dissociation into polythianyl cations .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Headspace solid-phase microextraction (SPME) coupled with GC-MS is effective for detecting trace impurities or degradation products, such as 1,3-dichloro-2-propanol .

- Elemental Analysis : Validates chlorine content and stoichiometry .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as:

- A protecting group for aldehydes via dithioacetal formation, enabling selective transformations of other functional groups .

- A precursor for cross-coupling reactions , such as Fe-catalyzed radical oxidative coupling with aryl olefins to synthesize β-chloro-substituted dithianes .

- A model substrate for studying solvent effects on ionic dissociation and nucleophilic substitution kinetics .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The compound undergoes ionic dissociation in polar solvents (e.g., DMSO), generating a polythianyl cation and chloride anion. This dissociation is confirmed by NMR solvent dependency studies, where deshielding of the dithiane protons correlates with solvent polarity. The activation energy () for dissociation is lower in this compound compared to 2-Chloro-1,3,5-trithiane due to reduced electron donation from sulfur atoms, favoring nucleophilic attack at the electrophilic carbon .

Q. How do solvent effects influence the catalytic efficiency of Fe-mediated reactions involving this compound?

- Methodological Answer : Solvent polarity and coordinating ability significantly impact iron catalyst performance. For example:

- Non-polar solvents (e.g., toluene) : Stabilize radical intermediates in oxidative coupling reactions, enhancing yields of β-chloro-dithiane products .

- Polar aprotic solvents (e.g., DMF) : Accelerate dithioacetalization by stabilizing the iron catalyst’s active species but may promote side reactions with moisture-sensitive substrates .

- Table :

| Solvent | Reaction Type | Yield (%) | Key Observation |

|---|---|---|---|

| Toluene | Radical oxidative coupling | 85–90 | High regioselectivity |

| DMF | Dithioacetalization | 70–80 | Moisture-sensitive substrates |

| THF | Both | 60–75 | Moderate efficiency |

Q. Are there contradictions in reported catalytic efficiencies for this compound reactions, and how can they be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 60–95%) arise from variables such as:

- Catalyst loading : Optimal Fe catalyst is 15 mol%; deviations reduce turnover .

- Substrate steric effects : Bulky aldehydes (e.g., 2-naphthaldehyde) exhibit lower yields due to hindered access to the dithiane’s electrophilic carbon .

- Oxygen sensitivity : Radical-based pathways require strict inert conditions; trace O quenches intermediates, lowering efficiency .

- Experimental Design Tip : Use a glovebox for oxygen-sensitive reactions and pre-dry solvents over molecular sieves.

Q. How can researchers address the lack of toxicological data for this compound in academic studies?

- Methodological Answer : While direct toxicity data are scarce, structurally related chlorinated compounds (e.g., 3-chloro-1,2-propanediol) exhibit genotoxicity and carcinogenicity in vitro. Standard precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。